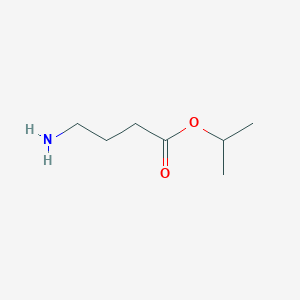

Propan-2-yl 4-aminobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propan-2-yl 4-aminobutanoate, also known as Baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. It is a synthetic derivative of gamma-aminobutyric acid (GABA) and has been used as a muscle relaxant and antispastic agent.

Mechanism of Action

Propan-2-yl 4-aminobutanoate acts by binding to the GABA-B receptors in the brain and spinal cord. This results in the inhibition of neurotransmitter release, leading to a reduction in muscle spasticity and pain. Furthermore, this compound has been shown to modulate the release of dopamine, a neurotransmitter associated with reward and addiction.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects. It reduces the release of glutamate, an excitatory neurotransmitter, and increases the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and muscle spasticity. Additionally, this compound has been shown to increase the release of growth hormone, which may contribute to its therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

Propan-2-yl 4-aminobutanoate has several advantages for lab experiments. It is readily available, stable, and has a well-established synthesis method. Furthermore, it has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations. It has a narrow therapeutic window, and its effects can be dose-dependent. Additionally, it has been shown to have some adverse effects, such as sedation and dizziness.

Future Directions

Propan-2-yl 4-aminobutanoate has several potential future directions. It may be investigated for its therapeutic potential in other neurological disorders, such as Parkinson's disease and epilepsy. Additionally, this compound may be studied for its potential to treat addiction, anxiety, and depression. Furthermore, research may focus on developing new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound, also known as this compound, is a synthetic derivative of GABA that has been extensively studied for its therapeutic potential in various neurological disorders. It acts by binding to the GABA-B receptors in the brain and spinal cord, leading to a reduction in muscle spasticity and pain. This compound has several advantages for lab experiments, such as its availability and well-established synthesis method. However, it has some limitations, such as a narrow therapeutic window and dose-dependent effects. Future research may focus on investigating its potential in other neurological disorders and developing new analogs with improved properties.

Synthesis Methods

The synthesis of Propan-2-yl 4-aminobutanoate involves the reaction of 4-aminobutanoic acid with isobutylene in the presence of sulfuric acid. The resulting product is then esterified with isopropyl alcohol to form this compound. This synthesis method has been widely used in the pharmaceutical industry to produce this compound in large quantities.

Scientific Research Applications

Propan-2-yl 4-aminobutanoate has been extensively studied for its therapeutic potential in various neurological disorders such as multiple sclerosis, cerebral palsy, and spinal cord injuries. It has been shown to reduce muscle spasticity, improve motor function, and alleviate pain in patients with these conditions. Additionally, this compound has been investigated for its potential to treat addiction, anxiety, and depression.

properties

CAS RN |

17088-67-4 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

propan-2-yl 4-aminobutanoate |

InChI |

InChI=1S/C7H15NO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5,8H2,1-2H3 |

InChI Key |

WJFTXCSLMWOXBL-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CCCN |

Canonical SMILES |

CC(C)OC(=O)CCCN |

synonyms |

Butanoic acid, 4-aMino-, 1-Methylethyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)